4-Methyl-4H-1,2,4-triazole

Vue d'ensemble

Description

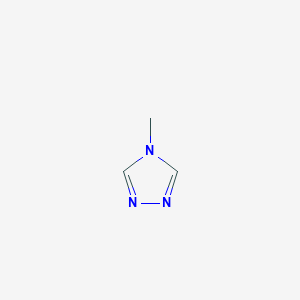

4-Methyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C3H5N3. It is a derivative of 1,2,4-triazole, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cycloaddition reaction, where reactive cumulenes react with nitrile precursors to form the triazole ring . Another method involves the use of microwave irradiation to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free reactions, which are more efficient and environmentally friendly. For example, the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via nucleophilic intramolecular cyclization .

Analyse Des Réactions Chimiques

Reaction Mechanisms

The mechanisms involved in the reactions of 4-methyl-4H-1,2,4-triazole can be categorized as follows:

-

Nucleophilic Substitution : The triazole ring can undergo nucleophilic substitution at positions that are electron-deficient due to adjacent electronegative nitrogen atoms. This characteristic allows for reactions with various electrophiles such as alkyl halides and acyl chlorides .

-

Thermal Rearrangement : Under elevated temperatures (e.g., thermolysis at 330 °C), 4-methyl-3,5-diaryl-4H-1,2,4-triazoles can rearrange to form different regioisomers. This process is influenced by the electronic nature of substituents on the phenyl rings .

Key Reaction Examples

Here are notable examples of chemical reactions involving this compound:

Biological Activities

The biological significance of this compound derivatives has been extensively studied. These compounds exhibit various pharmacological activities including antifungal and antibacterial properties. For instance:

Applications De Recherche Scientifique

Medicinal Chemistry

The 1,2,4-triazole core is pivotal in drug discovery, with numerous derivatives demonstrating a wide range of biological activities. 4-Methyl-4H-1,2,4-triazole specifically has been investigated for its potential as:

- Antimicrobial Agents : Research indicates that triazole derivatives exhibit substantial antibacterial and antifungal properties. For example, a study synthesized novel alkyl thio- and mercapto-1,2,4-triazole compounds derived from nalidixic acid. These compounds showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including E. coli and Candida albicans, with some exhibiting MIC values comparable to established antibiotics .

- Antioxidant Activity : The antioxidant capabilities of triazole derivatives have been assessed using DPPH and ABTS assays. Notably, certain compounds demonstrated IC50 values indicating potent antioxidant activity .

- Anticancer Properties : Triazoles have also been explored for their anticancer potential. A study highlighted the synthesis of triazole hybrids that target aromatase enzymes, showing promise as antiproliferative agents .

Agrochemicals

In the realm of agrochemicals, triazoles are utilized as fungicides due to their ability to inhibit fungal growth. The structural versatility of this compound allows for the development of new fungicidal agents that can effectively combat plant pathogens while minimizing environmental impact.

Material Sciences

The compound's unique properties have led to its exploration in material sciences:

- Nonlinear Optical (NLO) Properties : Recent studies have synthesized novel derivatives of this compound to investigate their NLO properties using density functional theory (DFT). These materials are being considered for applications in optoelectronics due to their favorable electronic properties .

Corrosion Inhibition

Another significant application of this compound is as a corrosion inhibitor:

- Corrosion Studies : Research has shown that this compound can effectively inhibit corrosion in mild steel when exposed to acidic environments (e.g., sulfuric acid). This application is crucial for protecting metal surfaces in various industrial settings .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-Methyl-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: Another isomer of triazole with three nitrogen atoms in different positions.

1,2,4-Triazole: The parent compound of 4-Methyl-4H-1,2,4-triazole, which lacks the methyl group.

4-Methyl-1,2,3-triazole: A structural isomer with the methyl group in a different position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity and can influence its interaction with biological targets .

Activité Biologique

4-Methyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities associated with this compound, including antibacterial, antifungal, anticancer, and antiviral properties. The findings are supported by data tables and relevant case studies.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are nitrogen-containing heterocycles that have been extensively studied for their pharmacological potential. The structural features of these compounds allow for a wide range of biological interactions, making them valuable in drug discovery and development. The presence of nitrogen atoms in the ring enhances their reactivity and interaction with biological targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound derivatives against various bacterial strains.

Key Findings:

- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of DNA gyrase and other critical bacterial enzymes. The binding affinity to these targets is influenced by substituents on the triazole ring.

- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibit MIC values ranging from 0.125 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-Cyclopropyl-6-fluoro... | S. aureus | 0.25 | |

| 4-(substituted phenyl)-... | E. coli | 31.3 - 500 | |

| This compound | P. aeruginosa | 16.5 |

Antifungal Activity

The antifungal properties of this compound have also been documented:

- Activity Against Fungi : Compounds containing the triazole moiety have shown effectiveness against Candida albicans and other fungal pathogens with varying degrees of potency .

| Compound | Target Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methylenebis-4H-1,2,4-triazole | C. albicans | 250 | |

| Various Triazole Derivatives | Saccharomyces cerevisiae | 62.5 - 250 |

Anticancer Activity

Research has indicated that certain derivatives of this compound possess anticancer properties:

Case Study:

A study conducted by Maghraby et al. synthesized novel triazole derivatives that exhibited significant antiproliferative activity against breast cancer cell lines .

Antiviral Activity

Emerging studies suggest that some triazole derivatives may also exhibit antiviral properties:

Propriétés

IUPAC Name |

4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILPCSMEKCBYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147258 | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10570-40-8 | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methyl-4H-1,2,4-triazole?

A1: The molecular formula of this compound is C3H5N3, and its molecular weight is 83.09 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]

- Raman Spectroscopy: Provides complementary information to IR, especially useful for studying molecular vibrations in aqueous solutions and on surfaces. [, ]

- Surface-Enhanced Raman Scattering (SERS): Offers enhanced sensitivity for studying molecules adsorbed on metal surfaces, enabling investigation of adsorption behavior and film formation. [, , , ]

- UV-Vis Spectroscopy: Useful for studying electronic transitions within the molecule and understanding its light absorption properties. []

Q3: How does the structure of this compound derivatives influence their biological activity?

A3: Research suggests that the position and nature of substituents attached to the this compound core significantly impact its biological activity. For instance:

- Antimicrobial and Antifungal Activity: Studies have shown that incorporating adamantane and 1,2,4-triazole into a single molecule, particularly with specific ylidene derivatives, can lead to enhanced antimicrobial and antifungal properties. []

- Corrosion Inhibition: Derivatives of this compound containing thiol (-SH) groups exhibit promising corrosion inhibition properties on mild steel surfaces. The exact inhibition mechanism and efficacy depend on the molecule's structure and its interaction with the metal surface. [, ]

- Tuberculosis Inhibition: Specific 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives demonstrate activity against Mycobacterium tuberculosis strains. Further research is necessary to understand the structure-activity relationship fully. []

Q4: How is computational chemistry being utilized to study this compound and its derivatives?

A4: Computational chemistry plays a vital role in understanding the properties and behavior of this compound derivatives. Key applications include:

- Density Functional Theory (DFT) Calculations: Researchers utilize DFT to optimize molecular geometries, calculate electronic properties like HOMO/LUMO energies, and study molecular interactions with metal surfaces, aiding in understanding corrosion inhibition mechanisms. [, , ]

- Molecular Docking: This technique helps predict the binding affinity and interactions of this compound derivatives with biological targets, such as enzymes, offering insights into potential drug candidates. []

- Molecular Dynamics (MD) Simulations: MD simulations provide valuable information about the dynamic behavior of molecules and their interactions with surfaces over time, contributing to a deeper understanding of corrosion inhibition and adsorption processes. []

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate molecular structure with biological activity. This approach helps identify structural features crucial for specific activities, guiding the design of novel compounds. []

Q5: What are the applications of this compound derivatives in materials science?

A5: this compound derivatives, particularly those forming stable monolayers on metal surfaces, find applications in various areas:

- Corrosion Protection: The ability of specific derivatives to adsorb onto metal surfaces and form protective layers makes them promising candidates for corrosion inhibitors in various industries. [, , , ]

- Water-borne Paints: Emulsified heterocyclic adducts, including those derived from this compound, exhibit potential as corrosion inhibitors in water-borne paint formulations, offering environmentally friendly protection for steel substrates. []

Q6: How stable are this compound derivatives under various conditions?

A6: The stability of this compound derivatives depends on the specific substituents and the environment.

- pH Sensitivity: The structure and orientation of monolayers formed by some derivatives on metal surfaces can be influenced by pH variations. []

Q7: What strategies can improve the stability, solubility, or bioavailability of these compounds?

A7: Researchers employ several approaches to enhance the pharmaceutical properties of this compound derivatives:

- Salt Formation: Converting the carboxylic acid group of certain derivatives into salts with organic or inorganic bases can improve solubility and bioavailability. []

Q8: What analytical methods are commonly used to study this compound derivatives?

A8: Numerous analytical techniques are employed to characterize and quantify this compound derivatives:

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify different components in a mixture. [, ]

- Mass Spectrometry (MS): Combined with techniques like HPLC (HPLC-MS), it provides information about the molecular weight and fragmentation patterns of compounds, aiding in structural elucidation. [, ]

- Elemental Analysis: Determines the percentage composition of elements (e.g., carbon, hydrogen, nitrogen) within a compound, confirming its purity and verifying the proposed structure. [, , , ]

- X-ray Diffraction: Used to determine the three-dimensional structure of crystalline compounds, providing detailed insights into bond lengths, angles, and molecular packing. [, , , , ]

Q9: What are some promising avenues for future research on this compound derivatives?

A9: The unique properties of this compound derivatives make them attractive targets for future research in various fields:

Q10: Are there any known alternatives or substitutes for this compound derivatives in their various applications?

A10: While specific alternatives depend on the intended application, some potential substitutes include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.